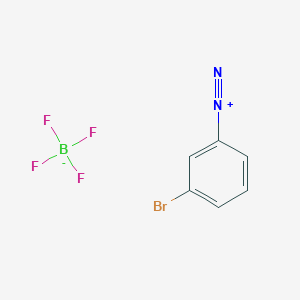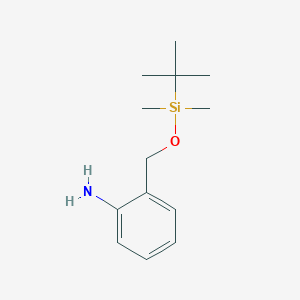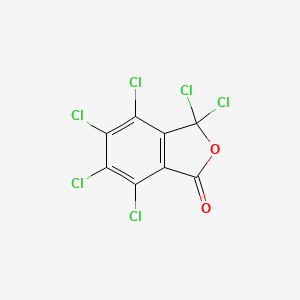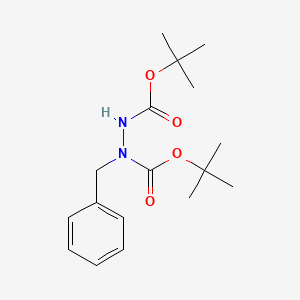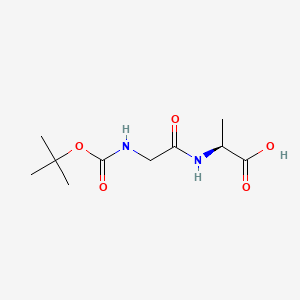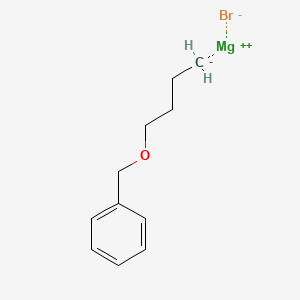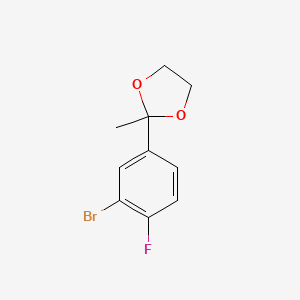
2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane
説明
2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane (2-BFM-1,3-D) is a novel compound that has been recently developed for use in scientific research. It is a fluorinated phenyl ring with a brominated alkyl substituent and a methyl substituent on the dioxolane ring. This compound has been studied for its potential applications in a variety of scientific fields such as organic synthesis, drug discovery, and biochemistry.
科学的研究の応用
2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane has been studied for its potential applications in a variety of scientific fields. It has been used as a starting material in organic synthesis to synthesize a variety of compounds, including amino acids, peptides, and nucleosides. It has also been studied for its potential use in drug discovery, as its unique structure may enable it to interact with certain biological targets. Additionally, it has been studied for its potential applications in biochemistry, as its unique structure may enable it to interact with certain enzymes or proteins.
作用機序
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane is not yet fully understood. However, it is believed that the compound binds to certain biological targets, such as enzymes or proteins, through hydrogen bonding or van der Waals interactions. Additionally, the brominated alkyl substituent may be able to interact with the target through hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane are not yet fully understood. However, it has been shown to interact with certain enzymes, such as cytochrome P450 enzymes, and to inhibit their activity. Additionally, it has been shown to interact with certain proteins, such as the estrogen receptor, and to modulate its activity.
実験室実験の利点と制限
2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low melting point and a high solubility in common organic solvents. Additionally, it can be synthesized in a relatively short time with readily available reagents and solvents. However, it is also important to note that 2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane is a highly reactive compound, and care must be taken to avoid any unwanted side reactions.
将来の方向性
There are a number of potential future directions for the use of 2-(3-Bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane in scientific research. It could be further studied for its potential use in drug discovery, as its unique structure may enable it to interact with certain biological targets. Additionally, it could be studied for its potential applications in biochemistry, as its unique structure may enable it to interact with certain enzymes or proteins. Finally, it could be used as a starting material in organic synthesis to synthesize a variety of compounds, including amino acids, peptides, and nucleosides.
特性
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-2-methyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-10(13-4-5-14-10)7-2-3-9(12)8(11)6-7/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDNWBNNYXLAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrahydro-3-oxo-1,1-diphenyl-N-(phenylmethyl)-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide, 98%](/img/structure/B6316942.png)

![N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide](/img/structure/B6316951.png)
![5-Iodo-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316952.png)

